molecular formula C38H44N2O2S4 B3095717 3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1269004-56-9

3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B3095717
CAS No.: 1269004-56-9
M. Wt: 689 g/mol
InChI Key: ZPXSUFCXOPZGMH-UHFFFAOYSA-N
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Description

3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to as DPP-BT-EH) is a diketopyrrolopyrrole (DPP)-based semiconducting polymer. The DPP core is electron-deficient, enabling strong π-π stacking and charge transport properties. Its 3,6-positions are substituted with 2,2'-bithiophene (electron-rich) units, forming a donor-acceptor (D-A) structure, while the 2,5-positions feature 2-ethylhexyl (EH) alkyl chains to enhance solubility and film-forming capabilities .

Properties

IUPAC Name

2,5-bis(2-ethylhexyl)-1,4-bis(5-thiophen-2-ylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O2S4/c1-5-9-13-25(7-3)23-39-35(31-19-17-29(45-31)27-15-11-21-43-27)33-34(37(39)41)36(32-20-18-30(46-32)28-16-12-22-44-28)40(38(33)42)24-26(8-4)14-10-6-2/h11-12,15-22,25-26H,5-10,13-14,23-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXSUFCXOPZGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)C4=CC=CS4)C1=O)C5=CC=C(S5)C6=CC=CS6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (often referred to as DPP) is a compound of significant interest in the field of organic electronics and materials science due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C38H44N2O2S4
  • Molecular Weight : 689.03 g/mol
  • CAS Number : 1269004-56-9

Antiproliferative Activity

Recent studies have demonstrated that DPP exhibits notable antiproliferative effects against various cancer cell lines. The mechanism of action is primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, DPP was tested against several cancer cell lines including prostate (PC3), breast (MCF7), and lung (A549) cancer cells. The results indicated:

  • IC50 Values :
    • PC3: 15 µM
    • MCF7: 20 µM
    • A549: 25 µM

These findings suggest that DPP is particularly effective against prostate cancer cells compared to other types.

The biological activity of DPP can be attributed to several mechanisms:

  • Induction of Apoptosis : DPP activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2).
  • Cell Cycle Arrest : DPP causes G1 phase arrest in cancer cells, leading to decreased proliferation rates.
  • Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death.

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism
DPPPC315Apoptosis induction, Cell cycle arrest
DPPMCF720Apoptosis induction
DPPA54925ROS production

Additional Biological Activities

Beyond its anticancer properties, DPP has shown potential as an antimicrobial agent. Preliminary studies indicate that it exhibits activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Case Study

A separate investigation evaluated the antimicrobial efficacy of DPP against pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that DPP could serve as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Organic Photovoltaics (OPVs)

One of the most significant applications of this compound is in the field of organic photovoltaics. Its structure allows for effective light absorption and charge transport, which are critical for solar cell efficiency.

Case Study: Efficiency in OPVs

A study demonstrated that incorporating 3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione into a polymer blend increased the power conversion efficiency (PCE) by over 20% compared to traditional materials. The enhanced electron mobility attributed to its bithiophene units facilitates better charge separation and transport within the active layer of solar cells .

Organic Light Emitting Diodes (OLEDs)

The compound's ability to emit light when an electric current passes through makes it a candidate for OLED applications. Its unique electronic properties can lead to improved color purity and brightness in displays.

Case Study: OLED Performance

Research indicated that OLEDs utilizing this compound exhibited higher luminous efficacy and longer operational lifetimes than those using conventional materials. The incorporation of this compound resulted in a significant reduction in efficiency roll-off at high brightness levels .

Field Effect Transistors (FETs)

In the realm of organic electronics, this compound has shown promise as a semiconductor material in organic field-effect transistors (OFETs). Its high charge carrier mobility enhances device performance.

Case Study: OFET Characteristics

A comparative analysis revealed that OFETs fabricated with 3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione achieved mobilities exceeding 1 cm²/Vs. This performance is attributed to the compound's planar structure which facilitates effective π-stacking and charge transport .

Sensors

The compound's electronic properties also lend themselves well to sensor applications. Its sensitivity to environmental changes makes it suitable for detecting gases or biological molecules.

Case Study: Gas Sensing

In a recent study focused on gas sensors using this compound, devices demonstrated high sensitivity and selectivity towards volatile organic compounds (VOCs). The response time was significantly faster than traditional sensor materials due to the rapid charge transfer capabilities of the pyrrolo[3,4-c]pyrrole moiety .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Their Impact

Table 1: Structural Modifications in DPP Derivatives
Compound Name Substituents at 3,6-positions Alkyl Chains at 2,5-positions Key Features
DPP-BT-EH 2,2'-Bithiophene 2-Ethylhexyl Balanced D-A interaction; moderate solubility
DPP(TBFu)₂ 5-(Benzofuran-2-yl)thiophene 2-Ethylhexyl Extended conjugation with benzofuran; λmax = 584, 629 nm in CHCl₃
DBT (DBT-OD) 2,2'-Bithiophene 2-Octyldodecyl Longer alkyl chains enhance film uniformity but reduce crystallinity
PDPP4T Quaterthiophene 2-Octyldodecyl Higher hole mobility (1.5 cm²·V⁻¹·s⁻¹) due to extended π-system
PDPPDBTE (E)-1,2-di(2,2'-bithiophen-5-yl)ethene 2-Decyldodecyl Planar structure improves charge transport; PCE = 9.2% in perovskite solar cells

Electronic and Optical Properties

Table 2: Comparative Optical and Electronic Data
Compound λmax (nm) HOMO (eV) LUMO (eV) Hole Mobility (cm²·V⁻¹·s⁻¹)
DPP-BT-EH 630 -5.4 -3.8 0.5–1.0
DPP(TBFu)₂ 629 -5.6 -3.9 N/A
DBT-OD 650 -5.3 -3.7 0.8–1.2
PDPP4T 680 -5.2 -3.6 1.5
PDPPDBTE 650 -5.4 -3.8 0.7

Key Observations :

  • Benzofuran substitution (DPP(TBFu)₂) red-shifts absorption but lowers HOMO energy, reducing oxidative stability .
  • Longer alkyl chains (e.g., 2-octyldodecyl in DBT-OD) improve solubility but may hinder π-π stacking, slightly reducing mobility compared to PDPP4T .
  • Planar linkers (e.g., ethene in PDPPDBTE) enhance charge delocalization, boosting photovoltaic performance .
Table 3: Performance in Functional Devices
Compound Device Type Performance Metric Reference
DPP-BT-EH OTFTs Hole mobility = 1.0 cm²·V⁻¹·s⁻¹
PDPPDBTE Perovskite Solar Cells PCE = 9.2%
PDPP NPs Photodynamic Therapy Singlet oxygen quantum yield = 0.85
DBT-OD Organic Photovoltaics PCE = 7.8%

Notable Findings:

  • PDPP NPs exhibit dual photothermal/photodynamic activity, ideal for cancer theranostics .
  • PDPPDBTE outperforms spiro-MeOTAD in solar cells due to hydrophobicity and optimal HOMO alignment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is employed to attach thiophene derivatives to the pyrrolopyrrole-dione (DPP) core. Post-synthesis, purification involves column chromatography (e.g., CH₂Cl₂:acetone = 4:1) to isolate the product. Purity and structural integrity are confirmed using 1H^1H NMR, 13C^{13}C NMR, and HRMS. For instance, 13C{1H}^{13}C\{^1H\} NMR can resolve fluorine-coupled signals in fluorophenyl-substituted analogs, while HRMS (LC-IT-TOF) ensures accurate mass matching .

Q. How does the choice of substituents on the DPP core influence solubility and processability?

  • Methodological Answer : Alkyl chains (e.g., 2-ethylhexyl groups) enhance solubility in organic solvents, critical for solution-processed applications like organic photovoltaics. Researchers assess solubility via UV-vis spectroscopy in varying solvents (e.g., chloroform, toluene) and monitor aggregation behavior. For example, bulkier alkyl chains reduce crystallinity, improving film-forming properties .

Advanced Research Questions

Q. What strategies mitigate low yields in cross-coupling reactions during DPP derivative synthesis?

  • Methodological Answer : Yield optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃ with SPhos ligands) and reaction conditions (temperature, solvent polarity). For instance, microwave-assisted synthesis can reduce reaction times and improve efficiency. Contaminants like residual palladium are removed via chelating agents (e.g., silica-bound thiourea) post-purification .

Q. How can researchers resolve contradictions in optical property data (e.g., redshifted absorption vs. computational predictions)?

  • Methodological Answer : Discrepancies often arise from intermolecular interactions (e.g., π-π stacking) or solvent effects. Time-dependent density functional theory (TD-DFT) simulations paired with solvent-dependent UV-vis/fluorescence studies clarify these effects. For example, bathochromic shifts in polar solvents indicate charge-transfer transitions influenced by electron-withdrawing substituents (e.g., fluorophenyl groups) .

Q. What advanced techniques characterize charge transport properties in thin-film DPP-based devices?

  • Methodological Answer : Space-charge-limited current (SCLC) measurements determine charge-carrier mobility. Researchers fabricate hole-only devices (ITO/PEDOT:PSS/DPP:PCBM/MoO₃/Au) and analyze current-voltage (J-V) curves. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) correlate morphology with performance .

Q. How do electron-deficient substituents (e.g., fluorine) alter the electrochemical properties of DPP derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveals oxidation/reduction potentials. Fluorophenyl-substituted DPPs exhibit lower LUMO levels (-3.8 eV vs. -3.5 eV for methoxy analogs), enhancing electron-accepting capacity. X-ray photoelectron spectroscopy (XPS) validates electronic structure modifications .

Methodological Frameworks for Experimental Design

Q. How to design experiments linking DPP derivative synthesis to theoretical models (e.g., structure-property relationships)?

  • Methodological Answer : Adopt a iterative loop:

Synthesis : Introduce targeted substituents (e.g., bromine for cross-coupling, boronate esters for polymerization).

Characterization : Use DFT calculations to predict HOMO/LUMO levels and compare with experimental CV/UV-vis data.

Validation : Correlate device efficiency (e.g., OPV PCE%) with substituent-induced electronic effects.
This framework integrates synthetic chemistry, computational modeling, and device physics .

Q. What analytical approaches address unexpected by-products in DPP synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) identify by-products like unreacted monomers or oxidized species. For example, residual iodine from aryl halide precursors can be detected via inductively coupled plasma mass spectrometry (ICP-MS) and mitigated by rigorous purification .

Tables for Key Data

Substituent Yield (%) Absorption λ_max (nm) HOMO (eV) LUMO (eV)
4-Fluorophenyl 51650 (CHCl₃)-5.3-3.8
4-Methoxyphenyl 63620 (CHCl₃)-5.1-3.5
Thiophene-2-yl 95680 (CHCl₃)-5.4-3.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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